2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate
Description
2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate is an organic compound featuring a fluorinated phenyl group, an amide-linked 2-oxoethyl moiety, and a 2-phenylbutanoate ester. This structure combines aromatic, amide, and ester functionalities, making it relevant in pharmaceutical synthesis. highlights its role as an intermediate in preparing AZD1152, a kinase inhibitor for cancer therapy .
Properties
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-16(13-7-4-3-5-8-13)18(22)23-12-17(21)20-15-10-6-9-14(19)11-15/h3-11,16H,2,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBMCYPXWLNIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves the reaction of 3-fluoroaniline with 2-oxoethyl 2-phenylbutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes may be employed to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorinated aromatic ring makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the aromatic ring can enhance binding affinity and specificity, while the ester functional group may facilitate the compound’s entry into cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
AZD1152 Intermediate (from )
- Structure: Contains a 2-[(3-fluorophenyl)amino]-2-oxoethyl group linked to a quinazolinyl-oxypropylaminoethyl phosphate backbone.
- Key Features : The 3-fluorophenylamide motif matches the target compound, but the ester is replaced by a phosphate group. This modification enhances polarity and bioavailability, critical for its role as a prodrug .
[2-(4-Methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate (from )
- Structure: Features a 4-methoxyphenyl-2-oxoethyl ester and a 4-fluorobenzoylamino group on a methylbutanoate chain.
- Key Features: The 4-fluoro substitution on the benzoyl group and the 4-methoxy group on the phenyl ring alter electronic effects compared to the target compound’s 3-fluorophenyl group. The methylbutanoate chain may improve lipophilicity .
Functional Group Analysis
*Calculated based on structural analysis.
Pharmacological and Physicochemical Implications
- 4-Fluorobenzoyl (): Para-substitution increases electron-withdrawing effects, which may stabilize the amide bond against hydrolysis .
- Ester vs. Phosphate: The target compound’s ester group offers moderate lipophilicity, whereas the AZD1152 intermediate’s phosphate group improves water solubility, critical for intravenous administration .
Research Findings and Limitations
- Stability and Solubility: The target compound’s ester group may confer better membrane permeability than the compound’s methylbutanoate, but comparative studies are lacking. Computational tools like Mercury () could model packing similarities or intermolecular interactions to predict crystallinity or stability .
Biological Activity
2-((3-Fluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18FNO3
- Molecular Weight : 303.32 g/mol
- CAS Number : 1289942-66-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator of receptor activity, influencing signaling pathways associated with inflammation and pain.
- Antioxidant Activity : The presence of the fluorophenyl group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
Several case studies have explored the biological effects of this compound:
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Cancer Research :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value of 25 µM, suggesting potential as an anticancer agent.
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Inflammation Models :
- In vivo models demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
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Neuroprotective Effects :
- Research has suggested that the compound may offer neuroprotective benefits by mitigating oxidative stress-induced neuronal damage, making it a candidate for further exploration in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
